2-Phenyl-2-sulfamoylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

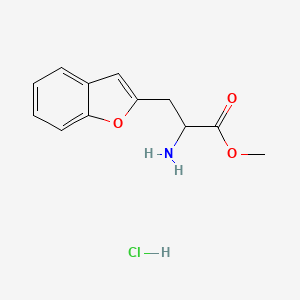

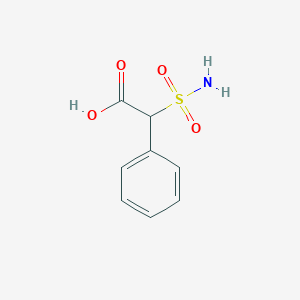

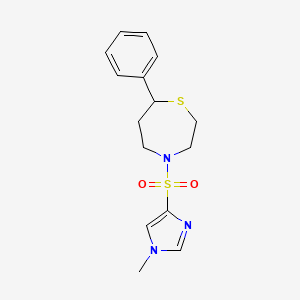

2-Phenyl-2-sulfamoylacetic acid is an organic compound with the chemical formula C8H9NO4S . It is a powder at room temperature . This compound is one of numerous organic compounds that are part of a comprehensive catalog of life science products .

Synthesis Analysis

The biosynthesis of this compound involves several distinct and unique biosynthetic machineries capable of generating the unique S–N bond . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Molecular Structure Analysis

The molecular structure of this compound is represented by a tetrahedral sulfur atom connected to two oxygen atoms, and one amine functionality . The sulfur atom is linked to an alkyl residue via a S–C bond .Chemical Reactions Analysis

In the subsequent reaction, SbzJ was shown to oxidize the resulting aldehyde to the corresponding 2-sulfamoylacetic acid . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.23 . The compound’s IUPAC name is this compound .作用機序

Target of Action

It’s known that sulfonamides and sulfamates, which include compounds with a sulfamoyl structural motif like 2-phenyl-2-sulfamoylacetic acid, are often used as synthetic antibacterial drugs .

Mode of Action

It’s known that the 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a gcm5-related n-acetyltransferase-like enzyme (sbzi) . This suggests that this compound may interact with its targets through similar enzymatic processes.

Biochemical Pathways

The altemicidin biosynthetic pathway, which involves the incorporation of a 2-sulfamoylacetic acid moiety, was the first example of a cupin oxygenase-type derived sulfonamide . This suggests that this compound may affect similar biosynthetic pathways.

Result of Action

Given its potential role in the biosynthesis of compounds like altemicidin , it may contribute to the production of potent natural products.

実験室実験の利点と制限

The advantages of using 2-Phenyl-2-sulfamoylacetic acid in lab experiments include its high yield of synthesis, its solubility in water, and its potential applications in various fields of science. However, the limitations of using this compound in lab experiments include its potential toxicity, its potential for side effects, and the need for careful handling and storage.

将来の方向性

There are several future directions for research on 2-Phenyl-2-sulfamoylacetic acid. One potential direction is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another potential direction is the development of new pain relief medications based on the anti-inflammatory and analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of glaucoma and other diseases.

合成法

The synthesis of 2-Phenyl-2-sulfamoylacetic acid involves the reaction of phenylglycine with chlorosulfonic acid, followed by hydrolysis with sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

科学的研究の応用

2-Phenyl-2-sulfamoylacetic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In biochemistry, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. In pharmacology, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.

Safety and Hazards

生化学分析

Biochemical Properties

2-Phenyl-2-sulfamoylacetic acid plays a role in the biosynthesis of certain antibiotics, such as altemicidin . It interacts with a Gcm5-related N-acetyltransferase-like enzyme (SbzI), which incorporates the 2-sulfamoylacetic acid moiety into the side chain of altemicidin . This interaction is crucial for the creation of the unique S–N bond found in these compounds .

Cellular Effects

It is known that similar organosulfur compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the biosynthesis of altemicidin, where it interacts with the enzyme SbzI to form a unique S–N bond . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that similar organosulfur compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. It is known that similar compounds can induce pain-like behaviors in rodents when administered in certain dosages .

Metabolic Pathways

This compound is involved in the biosynthesis of certain antibiotics, indicating that it participates in specific metabolic pathways . It interacts with enzymes such as SbzI, suggesting that it may affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells via specific transporters .

Subcellular Localization

It is known that similar compounds can be localized to specific compartments or organelles within the cell .

特性

IUPAC Name |

2-phenyl-2-sulfamoylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPACRUBCFAVOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

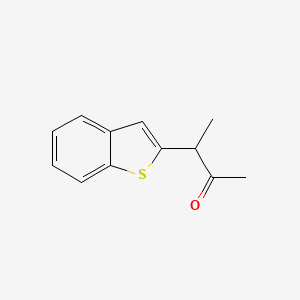

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

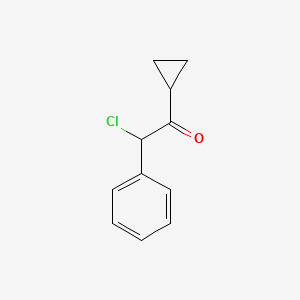

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

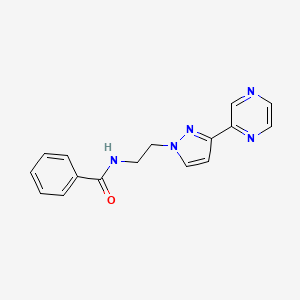

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)